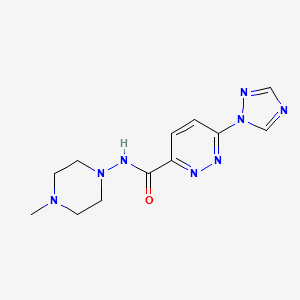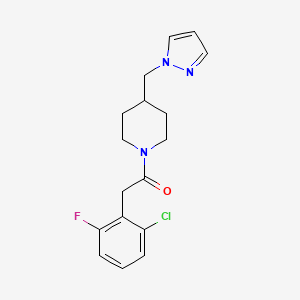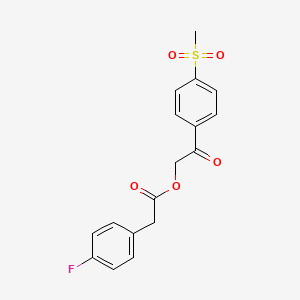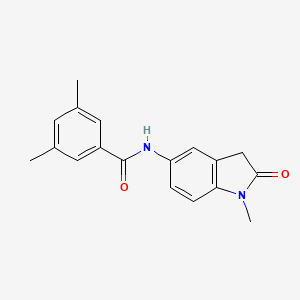
3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide” is a derivative of indole . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Synthesis Analysis
The synthesis of 3,3-disubstituted isoindolinones, such as “3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide”, can be achieved by means of the Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . Good isolated yields were obtained under mild reaction conditions . The decarboxylation of malonate dimethylesters under Krapcho reaction conditions is convenient as the methyl acetate derivative is directly obtained under mild conditions .Molecular Structure Analysis
The isoindolinone core, which is a part of “3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide”, is composed of a γ-lactam fused with the benzene ring and can be either unsubstituted, or mono- or di-substituted in the 3-position . The construction of a quaternary carbon is generally more challenging .Chemical Reactions Analysis
The compound “3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide” can be used for the selective synthesis of 3-hydroxy-indolyl-2-oxindoles and bis-indolyl-2-oxindoles via retro-Henry type reaction followed by Friedel–Crafts alkylation reactions in water .Wissenschaftliche Forschungsanwendungen
Anticancer and Antioxidant Activities
3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide and its derivatives have shown promising results in the field of cancer research. Specifically, a study involving the synthesis of various N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, which share a core structural similarity with 3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide, demonstrated significant anticancer activity against several cancer cell lines, including HeLa, IMR-32, and MCF-7. These compounds were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, showing dose-dependent inhibition of cell growth. The study also highlighted their antioxidant potential by effectively scavenging free radicals, suggesting that these derivatives could play a protective role in various pathological conditions such as cancer and diabetes. This research underscores the potential of 3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide derivatives in developing new therapeutic agents with anticancer and antioxidant properties (Gudipati, Anreddy, & Manda, 2011).
Herbicidal Applications
Another intriguing application of compounds structurally related to 3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide is in the field of agriculture, specifically as herbicides. Research on N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound bearing resemblance in structural framework, has shown herbicidal activity against annual and perennial grasses. This compound has demonstrated potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops, showcasing the versatility of 3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide derivatives in contributing to agricultural advancements (Viste, Cirovetti, & Horrom, 1970).
Liquid Crystal Alignment and Material Science
The derivatives of 3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide also find applications in the material sciences, particularly in the development of liquid crystal (LC) alignment layers. A study focusing on the synthesis of functional diamines, including 3,5-diamino-N-(2-octyl-1,3-dioxoisoindolin-5-yl)benzamide, demonstrated their utility in producing polyimide (PI) films with excellent solubility, high transmittance, and the ability to align LCs vertically. These PI films showed improved thermal stability and rubbing resistance, essential properties for LC display technologies. The research indicates the role of imide groups in the side chain in enhancing these properties without compromising solubility and transmittance, highlighting the potential of these compounds in advancing LC display and electronic materials technology (Xia, Yi, Sun, & Wang, 2013).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting that this compound could have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11-6-12(2)8-14(7-11)18(22)19-15-4-5-16-13(9-15)10-17(21)20(16)3/h4-9H,10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDIDXAGLPTNSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


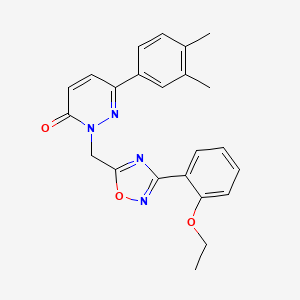
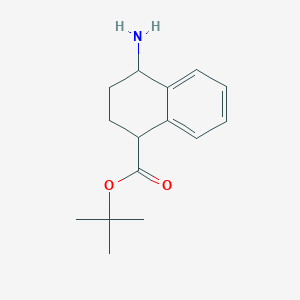
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2972035.png)
![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2972036.png)
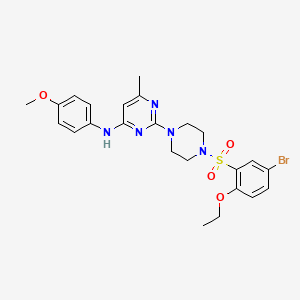
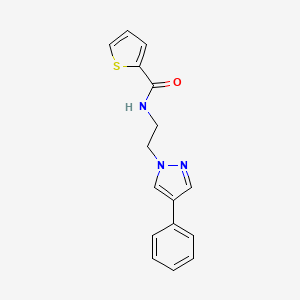
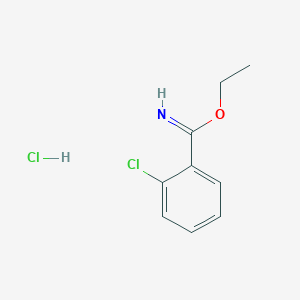

![N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide](/img/structure/B2972043.png)
